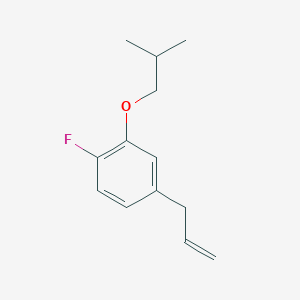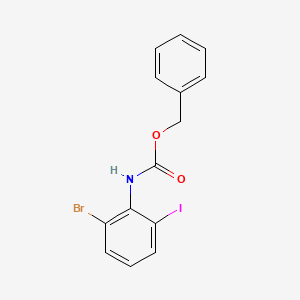
Benzyl (2-bromo-6-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-bromo-6-iodophenyl)carbamate is an organic compound with the molecular formula C14H11BrINO2. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a carbamate group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromo-6-iodophenyl)carbamate typically involves the bromination and iodination of a phenyl ring followed by the introduction of a carbamate group. One common method involves the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The carbamate group can be introduced using carbamoylation reactions, which often involve the reaction of an amine with a carbonylimidazolide in the presence of a nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carbamoylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-bromo-6-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl carbamates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Benzyl (2-bromo-6-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl (2-bromo-6-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2-oxopropyl)carbamate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Benzyl (2-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine and iodine, resulting in different chemical properties and uses.
Phenyl carbamate derivatives: A broad class of compounds with varying substituents on the phenyl ring, each with unique properties and applications.
Uniqueness
Benzyl (2-bromo-6-iodophenyl)carbamate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and enable specific types of chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C14H11BrINO2 |
|---|---|
Poids moléculaire |
432.05 g/mol |
Nom IUPAC |
benzyl N-(2-bromo-6-iodophenyl)carbamate |
InChI |
InChI=1S/C14H11BrINO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Clé InChI |
VURDYCHCHCISIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


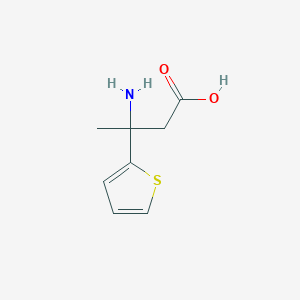
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
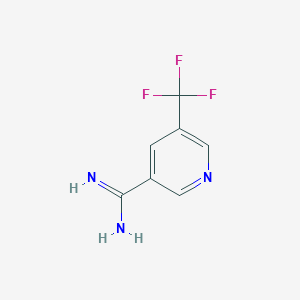


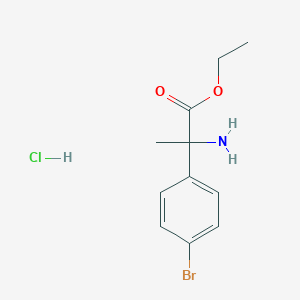
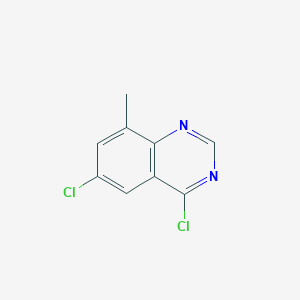
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)

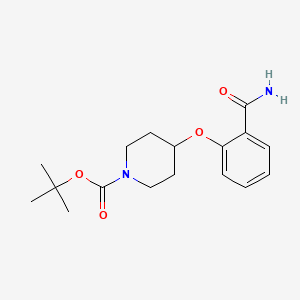
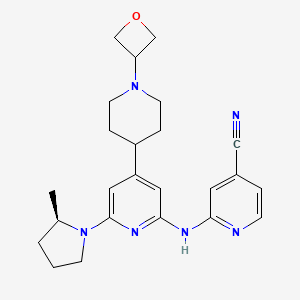
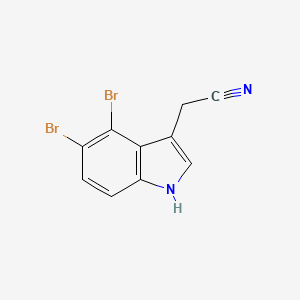
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
